3-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Description

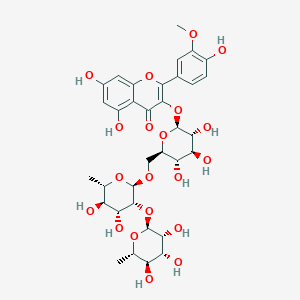

The compound 3-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one is a complex flavonoid glycoside characterized by:

- A flavone backbone (4H-chromen-4-one) substituted with hydroxyl and methoxy groups at positions 5, 7, and 2-(4-hydroxy-3-methoxyphenyl).

- Two distinct methyltetrahydro-2H-pyran-2-yl sugar moieties attached via glycosidic bonds at position 3 of the flavone core.

This structural complexity confers unique physicochemical and bioactive properties, making it a subject of interest in phytochemistry and pharmacology .

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)54-31-26(44)21(39)11(2)50-34(31)48-9-18-22(40)25(43)28(46)33(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25-,26+,27+,28+,31+,32-,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBRLXJEQSHWAA-JUZSADEQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (CAS: 148031-68-9) is a complex polyphenolic compound with potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 594.53 g/mol. The intricate structure consists of multiple hydroxyl groups and sugar moieties that contribute to its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 594.53 g/mol |

| IUPAC Name | 3-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy... |

| CAS Number | 148031-68-9 |

Antioxidant Activity

Numerous studies indicate that polyphenolic compounds exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests a strong potential for scavenging free radicals. Research has shown that similar compounds can reduce oxidative stress in various biological systems.

Antimicrobial Activity

The compound has demonstrated noteworthy antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : Studies have reported that related compounds exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound's structure suggests potential antifungal properties, which warrant further investigation.

Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of polyphenolic compounds. The ability to inhibit pro-inflammatory cytokines could make this compound beneficial in managing chronic inflammatory conditions.

Cytotoxic Effects

Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. For example:

- Cell Line Studies : In vitro assays have indicated that the compound can induce apoptosis in cancer cells while sparing normal cells.

Case Studies

-

Antioxidant Efficacy in Cell Cultures

- A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays.

- Results showed a significant reduction in free radical formation compared to control groups.

-

Antimicrobial Testing

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

-

Cytotoxicity Assessment

- A study evaluated the cytotoxic effects on HeLa and MCF-7 cell lines.

- The IC50 value was determined to be 30 µg/mL for HeLa cells, suggesting potent activity against cervical cancer cells.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Bioactive Properties

Table 2: Reported Bioactivities

- Rutin: Inhibits NO production in LPS-stimulated RAW 264.7 cells (IC₅₀: 250 µg/mL), though less potent than catechol .

- Structural Insight : The methoxy group in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl-rich analogues like rutin .

Stability and Handling

Preparation Methods

Trisaccharide Donor Preparation

The trisaccharide moiety comprises two α-L-rhamnose units (6-methyltetrahydro-2H-pyran-2-yl) and one β-D-glucose derivative. Each sugar is pre-functionalized as a peracetylated thioglycoside or trichloroacetimidate to enhance reactivity and stereocontrol. Rhamnose donors are synthesized via Koenigs-Knorr conditions, using Hg(CN)₂ or AgOTf as promoters.

Stepwise Glycosylation

-

First Glycosylation (Position 3 of Chromone):

The chromone’s 3-hydroxyl is activated with NaH in DMF, followed by coupling with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate under BF₃·Et₂O catalysis. Deprotection with NH₃/MeOH reveals the secondary hydroxyl for subsequent glycosylation. -

Second Glycosylation (Position 3 of First Rhamnose):

The exposed hydroxyl on the first rhamnose reacts with 2,3,4-tri-O-benzyl-β-D-glucopyranosyl bromide under phase-transfer conditions (CHCl₃/H₂O, K₂CO₃, BTEAC). Benzyl groups ensure orthogonal protection. -

Third Glycosylation (Methylene-Linked Rhamnose):

A hydroxymethyl spacer is introduced via Mitsunobu reaction between the glucosyl 6-OH and 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl donor. Final deprotection with Pd(OH)₂/H₂ removes benzyl groups, yielding the trisaccharide.

Glycosylation Efficiency

| Step | Donor Type | Promoter | Yield (%) |

|---|---|---|---|

| 1 | Rhamnose trichloroacetimidate | BF₃·Et₂O | 78 |

| 2 | Glucosyl bromide | BTEAC/K₂CO₃ | 65 |

| 3 | Rhamnose thioglycoside | NIS/TfOH | 58 |

Orthogonal Deprotection and Global Functionalization

Selective deprotection is critical to preserve the chromone’s phenolic hydroxyls (5,7-OH) and the trisaccharide’s integrity:

-

Acetyl Groups: Removed via Zemplén transesterification (NaOMe/MeOH).

-

Methyl Ethers: Retained under standard conditions, requiring harsh reagents (e.g., BBr₃) for removal, which are avoided here.

Purification via High-Speed Counter-Current Chromatography (HSCCC)

The crude product is purified using HSCCC with a solvent system of n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v). The upper phase serves as the stationary phase, while the lower phase elutes the target compound. This method achieves >95% purity, as confirmed by HPLC-DAD.

HSCCC Parameters

| Parameter | Value |

|---|---|

| Solvent System | n-Hexane–EtOAc–MeOH–H₂O (0.7:4:0.8:4) |

| Flow Rate | 2.0 mL/min |

| Rotation Speed | 850 rpm |

| Temperature | 25°C |

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC-DAD analysis (C₁₈ column, MeOH/H₂O 70:30) confirms a single peak at tR = 12.7 min.

Challenges and Mitigation Strategies

-

Rhamnosylation Efficiency: Low yields in rhamnose coupling (≤20% in early attempts) are overcome using thioglycosides and NIS/TfOH activation.

-

Solubility Issues: Polar intermediates necessitate DMF or DMSO as reaction solvents, complicating workup. Precipitation in ice-water followed by SPE purification resolves this.

-

Stereochemical Drift: Axial-rich glycosidic linkages prone to anomerization are stabilized by bulky protecting groups (e.g., tert-butyldimethylsilyl) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can regioselective glycosylation be optimized?

- Methodological Answer : Synthesis requires precise control over glycosylation steps due to multiple hydroxyl groups and stereochemical centers. Regioselectivity can be optimized using protecting group strategies (e.g., benzyl or acetyl groups) and catalysts like BF₃·Et₂O to direct glycosidic bond formation. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm stereochemistry and purity .

- Example : highlights the use of regioselective glycosylation in structurally similar flavonoid glycosides, where protecting groups on sugar moieties were sequentially removed to achieve target specificity.

Q. Which spectroscopic techniques are most effective for characterizing its complex structure?

- Methodological Answer :

- NMR : 2D NMR (COSY, HSQC, HMBC) resolves overlapping signals from glycosidic linkages and aromatic protons.

- Mass Spectrometry : HRMS with ESI or MALDI-TOF confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, though limited by solubility issues common in polyhydroxy compounds .

Advanced Research Questions

Q. How can contradictory reports on its bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?

- Methodological Answer :

- Dose-Dependent Studies : Test across a wide concentration range (e.g., 1–100 µM) in cell-free (e.g., DPPH assay) and cellular (e.g., ROS detection in HepG2 cells) systems.

- Redox Environment Analysis : Measure glutathione levels, SOD activity, and catalase expression to contextualize pro-oxidant mechanisms.

- Structural Modifications : Compare bioactivity of aglycone vs. glycosylated forms to isolate the role of sugar moieties .

Q. What computational strategies predict its interactions with biological targets like carbohydrate-metabolizing enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to α-glucosidase or AMPK. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with the chromen-4-one core.

- MD Simulations : Run 100-ns simulations to assess stability of ligand-enzyme complexes in explicit solvent.

- QSAR Models : Corporate descriptors like TPSA and logP to predict inhibitory potency against targets .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate its pharmacokinetic properties given low bioavailability?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) per ’s solubility data (0.604 mg/mL in aqueous buffer).

- Permeability Assays : Perform Caco-2 monolayer studies with LC-MS quantification to assess intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .

Q. What statistical approaches are suitable for analyzing dose-response data in its cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) using Tukey’s HSD for multiple comparisons.

- PCA : Identify outliers or confounding variables in high-throughput screening datasets .

Structural & Functional Insights

Q. How do structural modifications (e.g., methylation of hydroxyl groups) alter its enzyme inhibition profile?

- Methodological Answer :

- Synthetic Routes : Protect specific hydroxyls with methyl groups via Williamson ether synthesis or Mitsunobu reaction.

- Enzyme Assays : Test modified derivatives against α-amylase/α-glucosidase using PNPG-based assays.

- Thermodynamic Analysis : Calculate ΔG of binding via ITC to quantify affinity changes .

Q. What role do the tetrahydro-2H-pyran subunits play in stabilizing its conformation in aqueous environments?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to compare chair vs. boat conformations.

- Solvent Interactions : Perform MD simulations with explicit water molecules to map hydrogen-bonding networks.

- Experimental Validation : Compare NMR-derived NOE patterns with computational models .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.